N-(1,3-dioxoisoindolin-5-yl)-2-((4-methoxyphenyl)thio)acetamide
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Overview
Description
N-(1,3-dioxoisoindolin-5-yl)-2-((4-methoxyphenyl)thio)acetamide is a synthetic organic compound that belongs to the class of isoindolinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the isoindolinone core and the methoxyphenylthio group suggests that this compound may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindolin-5-yl)-2-((4-methoxyphenyl)thio)acetamide typically involves the following steps:
Formation of the Isoindolinone Core: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine.
Thioether Formation:
Acetamide Formation: The final step involves the acylation of the thioether intermediate with an acylating agent such as acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxoisoindolin-5-yl)-2-((4-methoxyphenyl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The isoindolinone core can be reduced to form isoindoline derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may include the use of bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Isoindoline derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving isoindolinone derivatives.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-2-((4-methoxyphenyl)thio)acetamide would depend on its specific biological target. Generally, isoindolinone derivatives can interact with various enzymes or receptors, modulating their activity. The methoxyphenylthio group may enhance the compound’s binding affinity or selectivity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-dioxoisoindolin-5-yl)-2-phenylacetamide: Lacks the methoxy group, which may affect its biological activity.
N-(1,3-dioxoisoindolin-5-yl)-2-(4-chlorophenyl)thioacetamide: Contains a chloro group instead of a methoxy group, potentially altering its reactivity and pharmacological properties.
Uniqueness
N-(1,3-dioxoisoindolin-5-yl)-2-((4-methoxyphenyl)thio)acetamide is unique due to the presence of the methoxyphenylthio group, which may confer distinct chemical and biological properties compared to other isoindolinone derivatives.
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2-(4-methoxyphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-23-11-3-5-12(6-4-11)24-9-15(20)18-10-2-7-13-14(8-10)17(22)19-16(13)21/h2-8H,9H2,1H3,(H,18,20)(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJVYDKHKJYSLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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